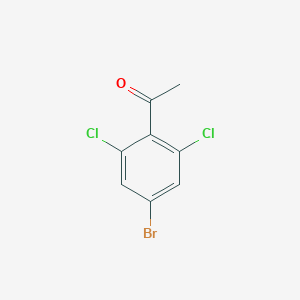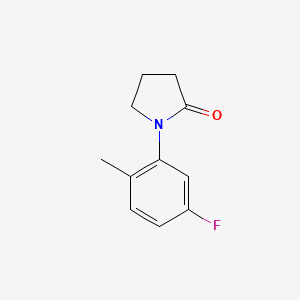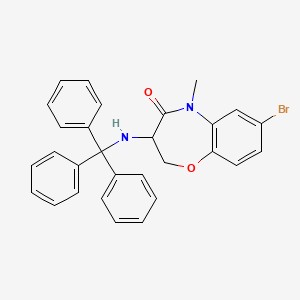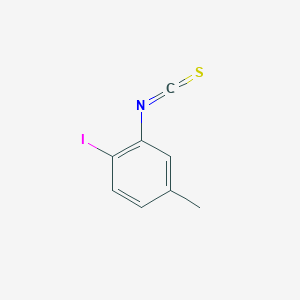![molecular formula C15H20N2O4 B13685748 Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate is a chemical compound with a complex structure that includes a picolinate moiety and a cyclopropyl group. The compound is often used in organic synthesis and medicinal chemistry due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then protected with a Boc (tert-butoxycarbonyl) group. This intermediate is then reacted with methyl 5-bromopicolinate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the picolinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The picolinate moiety can interact with metal ions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-[1-(Boc-amino)cyclopropyl]benzoate
- Methyl 5-[1-(Boc-amino)cyclopropyl]nicotinate
- Methyl 5-[1-(Boc-amino)cyclopropyl]isonicotinate
Uniqueness
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate is unique due to the presence of the picolinate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and medicinal chemistry applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H20N2O4 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-14(2,3)21-13(19)17-15(7-8-15)10-5-6-11(16-9-10)12(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Clave InChI |
DYNRAEMNDVICPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)


![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)




![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)

